molecular formula C16H12F3NO5 B15170510 Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- CAS No. 649773-72-8

Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-

Cat. No.: B15170510
CAS No.: 649773-72-8
M. Wt: 355.26 g/mol
InChI Key: LTQNKZWBWUVCRN-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- is a substituted benzoic acid derivative characterized by a trifluoromethoxy phenoxy acetyl amino group at the 3-position of the benzene ring. The trifluoromethoxy (OCF₃) substituent confers unique electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs . Its synthesis likely involves coupling reactions, such as Schotten-Baumann amidation, to attach the phenoxy acetyl moiety to the benzoic acid core .

Properties

CAS No.

649773-72-8

Molecular Formula

C16H12F3NO5

Molecular Weight

355.26 g/mol

IUPAC Name

3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12F3NO5/c17-16(18,19)25-13-6-4-12(5-7-13)24-9-14(21)20-11-3-1-2-10(8-11)15(22)23/h1-8H,9H2,(H,20,21)(H,22,23)

InChI Key

LTQNKZWBWUVCRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)OC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Nitration-Reduction Pathway

  • Nitration : Benzoic acid undergoes nitration at 0–5°C with HNO₃/H₂SO₄, yielding 3-nitrobenzoic acid (80–85% yield).
  • Catalytic Hydrogenation : Pd/C (5 wt%) in ethanol reduces the nitro group at 50°C under 3 bar H₂, achieving 95% conversion.

Key Data :

Step Catalyst Temp (°C) Yield (%)
Nitration 0–5 80–85
Hydrogenation Pd/C 50 95

Direct Amination via Hofmann Rearrangement

Alternative approaches utilize 3-carboxybenzamide treated with NaOCl/NaOH, producing 3-aminobenzoic acid through intermediate isocyanate formation (70–75% yield).

Preparation of 4-(Trifluoromethoxy)phenoxy Acetic Acid

Installing the trifluoromethoxy group presents synthetic complexity. Patent CN101066917A details a chlorination-fluoridation sequence:

  • Chlorination :

    • 4-Methoxyphenol reacts with Cl₂ in CCl₄ at 80°C, forming 4-(trichloromethoxy)phenol.
    • Conditions : 0.3% SbCl₅ catalyst, 12 h reaction time (92% yield).
  • Fluoridation :

    • HF gas introduced at 70°C converts trichloromethoxy to trifluoromethoxy groups.
    • Catalyst : Zn(OAc)₂ (5 wt%), 18 h reaction time (85% yield).
  • Acetic Acid Sidechain Attachment :

    • 4-(Trifluoromethoxy)phenol reacts with chloroacetic acid in NaOH/EtOH at reflux (65% yield).

Amide Bond Formation

Coupling 3-aminobenzoic acid with 4-(trifluoromethoxy)phenoxy acetic acid employs:

Schotten-Baumann Reaction

  • Conditions : 0°C, NaOH(aq), chloroacetyl chloride derivative.
  • Yield : 70–75% with 2 h stirring.

Carbodiimide-Mediated Coupling

  • Reagents : EDC/HOBt in DMF, rt, 12 h.
  • Yield : 88–90% with reduced racemization.

Comparative Table :

Method Reagents Time (h) Yield (%)
Schotten-Baumann ClCH₂COCl/NaOH 2 70–75
Carbodiimide (EDC/HOBt) EDC, HOBt 12 88–90

Alternative Catalytic Approaches

Palladium-Catalyzed Trifluoromethoxy Installation

Patent CA2833394C demonstrates aryl bromide trifluoromethoxylation using Pd(OAc)₂/Xantphos (yield: 78%):

  • Substrate : 3-Bromo-5-nitrobenzoic acid
  • Conditions : 100°C, 24 h, Cs₂CO₃ base.

Zinc-Catalyzed Hydrolysis

Post-coupling hydrolysis of ester intermediates (e.g., methyl esters) employs Zn(OAc)₂ (5 wt%) at 140°C, achieving 80% yield.

Purity Optimization Strategies

  • Recrystallization : Heptane/ethyl acetate (3:1) removes unreacted phenol derivatives (purity >99.5%).
  • Acid-Base Extraction : NaOH(aq)/CH₂Cl₂ washes eliminate acidic/byproduct impurities.

Industrial-Scale Considerations

  • Cost Analysis : EDC/HOBt coupling adds $12–15/kg vs. $3–5/kg for Schotten-Baumann.
  • Safety : HF handling requires specialized equipment (PTFE-lined reactors).
  • Throughput : Continuous flow systems reduce reaction times by 40% for nitration steps.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related benzoic acid derivatives highlights key differences in substituents, physicochemical properties, and biological activities:

Structural and Substituent Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
Target Compound 3-[[4-(Trifluoromethoxy)phenoxy]acetyl]amino C₁₆H₁₁F₃NO₅ 354.26 Trifluoromethoxy group enhances electronegativity and metabolic resistance .
Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- () 4-[[4-Methylphenoxy]acetyl]amino C₁₆H₁₅NO₄ 285.29 Methylphenoxy group reduces electronegativity; lower molecular weight .
Benzoic acid,3-chloro-4-[[[4-chloro-2-(3-cyano-5-fluorobenzoyl)phenoxy]acetyl]amino]- () 3-chloro, 4-(chloro-cyano-fluorobenzoyl) C₂₃H₁₃Cl₂F₃N₂O₅ 487.26 Multiple halogen substituents increase steric bulk and polarity .
Benzoic acid, 4-[[[3-(isobutoxy)-4-methoxybenzoyl]amino] () 4-[[3-(isobutoxy)-4-methoxybenzoyl]amino C₁₉H₂₂NO₅ 343.38 Isobutoxy and methoxy groups improve solubility but reduce lipophilicity .

Biological Activity

Benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- (CAS No. 649773-72-8) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, synthesis, biological evaluations, and potential applications in the pharmaceutical and agrochemical industries.

Chemical Structure and Properties

The molecular formula of benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- is C16H12F3NO5. Its structure comprises a benzoic acid moiety linked to an acetylamino group and a trifluoromethoxy-substituted phenoxy group. This unique configuration imparts both hydrophilic and lipophilic characteristics, which may influence its interaction with biological systems.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. Common methods include:

  • Acetylation : The introduction of the acetylamino group onto the benzoic acid framework.
  • Trifluoromethoxy Substitution : The incorporation of the trifluoromethoxy group onto the phenoxy ring.

These synthesis methods are crucial for producing the compound in sufficient purity for biological testing.

Research indicates that benzoic acid derivatives can modulate various biological pathways. Preliminary studies suggest that compounds similar to benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- may influence enzyme activity and receptor binding, leading to therapeutic effects.

  • Ubiquitin-Proteasome Pathway (UPP) : Studies have shown that certain benzoic acid derivatives enhance the activity of UPP, which is vital for protein degradation in cells .
  • Autophagy-Lysosome Pathway (ALP) : The same derivatives also promote ALP activity, suggesting a role in cellular homeostasis and potentially anti-aging effects .

Case Studies

A notable study investigated the biological evaluation of various benzoic acid derivatives, revealing that specific compounds significantly activated cathepsins B and L, enzymes involved in protein degradation . Among these compounds, one derivative exhibited a 467.3% increase in cathepsin activity at certain concentrations without cytotoxic effects.

Comparative Analysis

To contextualize the biological activity of benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]-, a comparison with structurally similar compounds is essential:

Compound NameKey FeaturesBiological Activity
3-Amino Benzoic AcidBasic amino functionalityModerate proteasome activation
4-Trifluoromethyl Benzoic AcidFluorinated structure without etherAntimicrobial properties noted
AcetaminophenAcetylamino group without trifluoromethoxyAnalgesic and antipyretic effects
Benzoic Acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- Unique trifluoromethoxy and acetylamino linkageSignificant modulation of UPP and ALP activities

Potential Applications

The unique properties of benzoic acid, 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]- suggest potential applications in:

  • Pharmaceuticals : As a candidate for developing novel drugs targeting proteostasis mechanisms.
  • Agrochemicals : Its bioactivity may be leveraged in agricultural applications to enhance crop resilience against pests or diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-[[[4-(trifluoromethoxy)phenoxy]acetyl]amino]benzoic acid, and how can reaction efficiency be monitored?

  • Methodological Answer : The synthesis typically involves coupling 4-(trifluoromethoxy)phenoxyacetic acid with 3-aminobenzoic acid using carbodiimide reagents (e.g., EDCl, DCC) in anhydrous DMF or THF under nitrogen. Catalytic additives like DMAP or HOBt improve coupling efficiency. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) or HPLC, tracking amine consumption. For analogous benzoic acid derivatives, DMF was used as a solvent with NaOH for etherification steps .

Q. How can researchers confirm the structural integrity of the synthesized compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to identify aromatic protons (δ 6.8–8.2 ppm), amide carbonyl (δ ~165–170 ppm), and trifluoromethoxy group (δ ~60 ppm in 19^{19}F NMR).
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (expected [M+H]+^+ ~431.08 for C16_{16}H12_{12}F3_3NO5_5).
  • FTIR : Confirm amide C=O stretch (~1650 cm1^{-1}) and O–CF3_3 vibrations (~1250 cm1^{-1}). Similar characterization workflows were applied to structurally related benzoic acid derivatives .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) effectively removes unreacted starting materials. For persistent impurities, recrystallization in ethanol/water (7:3 v/v) yields high-purity crystals. Evidence from analogous compounds highlights the use of preparative HPLC with C18 columns for challenging separations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield while minimizing byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents (e.g., EDCl vs. DCC) and additives (e.g., HOBt, DMAP) to reduce racemization.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reactivity.
  • Temperature Control : Reactions at 0–5°C reduce side reactions, as seen in triazine-based couplings .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unhydrolyzed intermediates or dimerization).

Q. How can discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Variable-Temperature NMR : Resolve rotational isomerism around the amide bond by acquiring spectra at elevated temperatures (e.g., 50°C in DMSO-d6_6) to observe peak coalescence.
  • 2D Techniques : HSQC and HMBC correlations confirm connectivity between the trifluoromethoxy phenoxy group and the benzoic acid core.
  • Comparative Analysis : Cross-reference with published data for structurally similar compounds (e.g., and ) to validate assignments .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes inhibited by trifluoromethoxy-substituted analogs).
  • QSAR Modeling : Train models on datasets of benzoic acid derivatives with known bioactivity (e.g., COX-2 inhibitors from ) to predict IC50_{50} values .
  • ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability based on substituent effects (e.g., trifluoromethoxy’s lipophilicity).

Data Contradiction Analysis

Q. How should conflicting solubility data from different studies be addressed?

  • Methodological Answer :

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 PBS buffer at 25°C).
  • Source Validation : Prioritize data from authoritative databases (e.g., NIST for physicochemical properties, as in ) over commercial vendors .
  • Structural Analogues : Compare with solubility trends of compounds bearing trifluoromethoxy or acetylated amino groups (e.g., and ) to identify outliers .

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